N-(4-acetylphenyl)-3-nitrobenzamide
Description
N-(4-acetylphenyl)-3-nitrobenzamide is an aromatic amide derivative characterized by a 3-nitro-substituted benzamide core and a 4-acetylphenyl group attached via an amide bond. Its molecular formula is C₁₅H₁₂N₂O₄, with a molecular weight of 284.27 g/mol (inferred from its isomer, N-(3-acetylphenyl)-3-nitrobenzamide, in ).
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-10(18)11-5-7-13(8-6-11)16-15(19)12-3-2-4-14(9-12)17(20)21/h2-9H,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOBABIVZZHEBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001293634 | |
| Record name | N-(4-Acetylphenyl)-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001293634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84833-23-8 | |
| Record name | N-(4-Acetylphenyl)-3-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84833-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Acetylphenyl)-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001293634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-3-nitrobenzamide typically involves the reaction of 4-acetylphenylamine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and reduce production costs. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-acetylphenyl)-3-nitrobenzamide can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
Chemistry: N-(4-acetylphenyl)-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, thereby modulating their activity and providing insights into enzyme function and regulation.
Medicine: this compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features make it a candidate for the design of molecules with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and nitro groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects on Solubility and Reactivity :
- The 4-acetyl group in this compound increases hydrophobicity compared to the hydroxyl group in N-(4-hydroxyphenyl)-3-nitrobenzamide, which may enhance membrane permeability but reduce aqueous solubility .
- Nitro Group Position : Compounds with nitro groups at the 3-position on the benzamide (e.g., this compound) exhibit distinct electronic effects compared to 4-nitro derivatives (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide), altering reactivity in electrophilic substitution reactions .
Synthetic Accessibility :
- The Schotten–Baumann reaction is a versatile method for synthesizing nitrobenzamides, as demonstrated in N-(3-chlorophenethyl)-4-nitrobenzamide and 4-nitro-N-(3-nitrophenyl)benzamide . This method offers rapid amide bond formation under mild conditions.
The trifluoromethyl group in N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide enhances metabolic stability, a feature that could be explored in the acetyl-substituted derivative for drug development .
Biological Activity
N-(4-acetylphenyl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features an acetyl group and a nitro group attached to a benzamide structure. This configuration is crucial for its biological activity, influencing its interaction with various biological targets.
Target Interactions
Research indicates that this compound interacts with several key proteins, notably the Heat Shock Protein HSP 90-alpha . This protein is involved in cellular stress responses and has implications in cancer biology.
Biochemical Pathways
The compound exhibits potential as an enzyme inhibitor. It may modulate the activity of metabolic enzymes, which can lead to alterations in cellular metabolism and signaling pathways. Such interactions are critical for understanding its therapeutic potential.
Anticancer Properties
Studies have shown that this compound possesses anticancer properties by inducing apoptosis in cancer cells. Its ability to inhibit HSP 90-alpha contributes to this effect, as this protein plays a role in cancer cell survival.
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, making it a candidate for developing new antibiotics.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound is metabolized through specific enzymatic pathways, which can influence its efficacy and safety profile. The compound's absorption, distribution, metabolism, and excretion (ADME) characteristics are essential for evaluating its therapeutic viability .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | , |
| Antimicrobial | Inhibits growth of various pathogens | , |
| Enzyme Inhibition | Modulates metabolic enzyme activity | , |
Case Study: Anticancer Efficacy
In laboratory settings, this compound was tested on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed via flow cytometry assays. The compound's interaction with HSP 90-alpha was identified as a pivotal mechanism behind its anticancer effects.
Case Study: Antimicrobial Testing
The antimicrobial efficacy of this compound was evaluated against strains of E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL, demonstrating its potential as a novel antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
